4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)morpholine
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Overview
Description
4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4-(trifluoromethyl)pyrimidine.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperidine under basic conditions.
Formation of the Morpholine Moiety: The final step involves the coupling of the piperidine derivative with morpholine, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the piperidine and morpholine moieties contribute to its overall stability and solubility. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)morpholine is unique due to its combination of a trifluoromethyl group, pyrimidine ring, piperidine ring, and morpholine moiety. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
morpholin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O3/c16-15(17,18)12-1-4-19-13(20-12)25-11-2-5-21(6-3-11)14(23)22-7-9-24-10-8-22/h1,4,11H,2-3,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAAKMHOUPUHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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